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Compound of Interest

Compound Name:
2-Amino-2-(1H-tetrazol-5-

yl)ethanol

Cat. No.: B1380420 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The tetrazole moiety is a cornerstone in medicinal chemistry, prized for its role as a bioisostere

of the carboxylic acid group and its metabolic stability. Substituted tetrazoles can exist as two

distinct regioisomers, the 1H- and 2H-tetrazoles, arising from the substitution on different

nitrogen atoms of the heterocyclic ring. This structural nuance can significantly influence the

molecule's physicochemical properties and, consequently, its biological activity. This guide

provides an objective comparison of the bioactivity of these two isomers, supported by

experimental data, to aid in the rational design of novel therapeutics.

Comparative Bioactivity Data
The differential arrangement of the substituent in 1H- versus 2H-tetrazole isomers can lead to

variations in their interaction with biological targets. While extensive research has been

conducted on various tetrazole derivatives, direct comparative studies of isomeric pairs are less

common but highly informative. Below is a summary of key findings in therapeutic areas where

such comparisons have been made.

Antidiabetic Activity
A notable area where the bioactivity of 1H- and 2H-tetrazole isomers has been directly

compared is in the development of inhibitors for Sodium-Glucose Co-transporter 2 (SGLT2)
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and Glycogen Phosphorylase (GP), both significant targets in the management of type 2

diabetes.

Table 1: Comparative In Vitro Activity of 1H- and 2H-Tetrazole Isomers as SGLT2 Inhibitors

Compound
Class

Isomer Target
Bioactivity
(IC₅₀)

Reference
Compound
(Dapagliflozin)
IC₅₀

Tetrazole-bearing

Glycosides

1H-tetrazole

(93a)
SGLT2 68.9 nM[1] 1.1 nM[1]

Tetrazole-bearing

Glycosides

2H-tetrazole

(93b)
SGLT2 106 nM[1] 1.1 nM[1]

Table 2: Comparative In Vivo Activity of 1H- and 2H-Tetrazole Isomers as Glycogen

Phosphorylase (GP) Inhibitors

Compound Class Isomer Model
Bioactivity
Outcome

5-(1-aryl-1H-pyrazol-

3-yl)-tetrazoles
1H-tetrazole (88a)

Streptozotocin-

induced diabetic

Wistar rats

Maximum fall in blood

glucose levels

observed.[1]

5-(1-aryl-1H-pyrazol-

3-yl)-tetrazoles
2H-tetrazole (88b)

Streptozotocin-

induced diabetic

Wistar rats

Maximum fall in blood

glucose levels

observed.[1]

In the case of SGLT2 inhibition, the 1H-tetrazole isomer demonstrated moderately higher

potency than its 2H counterpart, though both were less active than the reference drug,

dapagliflozin.[1] For glycogen phosphorylase inhibition, both isomers exhibited significant

hypoglycemic effects in an in vivo model.[1]

Anticancer Activity
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Both 1H- and 2H-tetrazole derivatives have been extensively investigated as potential

anticancer agents.[2][3][4] These compounds have been designed to target various

mechanisms in cancer progression, including tubulin polymerization and specific kinases. While

numerous studies report potent anticancer activity for derivatives of both isomers, direct

quantitative comparisons of isomeric pairs are not readily available in the literature. Research

indicates that the specific substitution pattern and the overall molecular structure, rather than

solely the isomer type, play a crucial role in determining the anticancer efficacy.

Antimicrobial Activity
The tetrazole scaffold is present in numerous compounds with antibacterial and antifungal

properties. Studies have described the synthesis and evaluation of both 1H- and 2H-tetrazole

derivatives against a range of pathogens. For example, derivatives of 1H-tetrazol-5-amine have

shown antibacterial efficacy[5], while certain 1-[(tetrazol-5-yl)methyl]indole derivatives, which

include 2H-tetrazole structures, have also exhibited potent antibacterial and antifungal

activities.[6] However, similar to the anticancer field, direct side-by-side comparisons of the

minimum inhibitory concentrations (MICs) of structurally analogous 1H- and 2H-isomers are

scarce.

Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the experimental process is crucial for understanding

the context of the bioactivity data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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